
(3-(Pyrazin-2-yl)-5-(trifluoromethyl)phenyl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-(Pyrazin-2-yl)-5-(trifluoromethyl)phenyl)boronic acid is a boronic acid derivative that has garnered attention in the field of medicinal chemistry due to its unique structural properties and potential applications. This compound features a pyrazine ring, a trifluoromethyl group, and a boronic acid moiety, which collectively contribute to its reactivity and utility in various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Pyrazin-2-yl)-5-(trifluoromethyl)phenyl)boronic acid typically involves the following steps:
Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via electrophilic or nucleophilic trifluoromethylation reactions.
Boronic Acid Formation:
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction setups can be employed to optimize the production process.
化学反应分析
Types of Reactions
(3-(Pyrazin-2-yl)-5-(trifluoromethyl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can modify the pyrazine ring or the trifluoromethyl group.
Substitution: The compound can participate in substitution reactions, particularly at the boronic acid moiety.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Conditions for substitution reactions often involve catalysts like palladium or nickel complexes.
Major Products Formed
The major products formed from these reactions include boronic esters, borates, and various substituted derivatives of the original compound.
科学研究应用
(3-(Pyrazin-2-yl)-5-(trifluoromethyl)phenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the development of probes and sensors for biological studies.
Industry: The compound is utilized in the production of advanced materials and catalysts.
作用机制
The mechanism of action of (3-(Pyrazin-2-yl)-5-(trifluoromethyl)phenyl)boronic acid involves its interaction with molecular targets such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with active site residues, thereby modulating the activity of the target protein. This interaction can affect various biochemical pathways and cellular processes.
相似化合物的比较
Similar Compounds
(3-(Pyrazin-2-yl)-5-(trifluoromethyl)phenyl)boronic acid: Unique due to its trifluoromethyl group and boronic acid moiety.
(3-(Pyrazin-2-yl)-5-(methyl)phenyl)boronic acid: Lacks the trifluoromethyl group, which may affect its reactivity and applications.
(3-(Pyridin-2-yl)-5-(trifluoromethyl)phenyl)boronic acid: Contains a pyridine ring instead of a pyrazine ring, leading to different chemical properties.
Uniqueness
The presence of the trifluoromethyl group in this compound enhances its lipophilicity and metabolic stability, making it a valuable compound in medicinal chemistry. Additionally, the boronic acid moiety allows for versatile chemical modifications and interactions with biological targets.
属性
分子式 |
C11H8BF3N2O2 |
|---|---|
分子量 |
268.00 g/mol |
IUPAC 名称 |
[3-pyrazin-2-yl-5-(trifluoromethyl)phenyl]boronic acid |
InChI |
InChI=1S/C11H8BF3N2O2/c13-11(14,15)8-3-7(4-9(5-8)12(18)19)10-6-16-1-2-17-10/h1-6,18-19H |
InChI 键 |
GYABNKAMFOQUPZ-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC(=CC(=C1)C(F)(F)F)C2=NC=CN=C2)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(3-Hydroxypropyl)-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14082204.png)


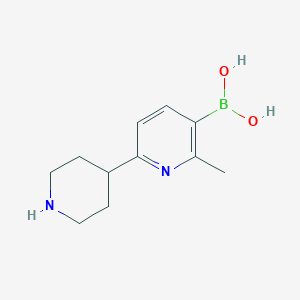


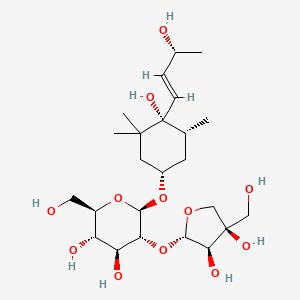

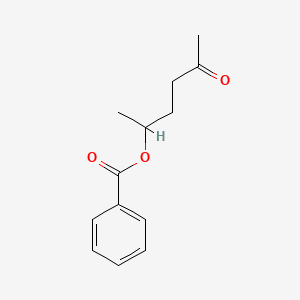
![(4R)-4-[(6-methoxyquinolin-8-yl)amino]pentanoic acid](/img/structure/B14082281.png)
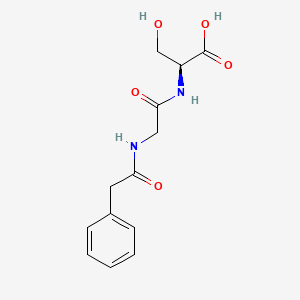
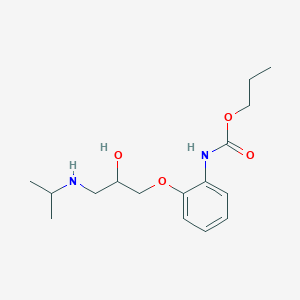
![tert-Butyl 4-(6-((6-(2-butoxyvinyl)-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazine-1-carboxylate](/img/structure/B14082295.png)
